molecular formula C19H22N2O3S B13578371 1-(benzenesulfonyl)-N-benzylpiperidine-2-carboxamide

1-(benzenesulfonyl)-N-benzylpiperidine-2-carboxamide

Cat. No.: B13578371
M. Wt: 358.5 g/mol
InChI Key: YZIUTPMHHAASEZ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-benzylpiperidine-2-carboxamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-N-benzylpiperidine-2-carboxamide typically involves the reaction of benzenesulfonyl chloride with N-benzylpiperidine-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-N-benzylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one, mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature to reflux conditions.

    Substitution: Amines, alcohols, basic or acidic conditions depending on the nucleophile.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

1-(Benzenesulfonyl)-N-benzylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-benzylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.

    Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonamides.

    N-benzylpiperidine: A related piperidine derivative without the sulfonyl group.

Uniqueness: 1-(Benzenesulfonyl)-N-benzylpiperidine-2-carboxamide is unique due to the combination of the benzenesulfonyl and benzyl groups on the piperidine ring This unique structure imparts specific chemical and biological properties that are not observed in simpler sulfonamides or piperidine derivatives

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-benzylpiperidine-2-carboxamide

InChI

InChI=1S/C19H22N2O3S/c22-19(20-15-16-9-3-1-4-10-16)18-13-7-8-14-21(18)25(23,24)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,20,22)

InChI Key

YZIUTPMHHAASEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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